2-(3-Methylphenyl)thiophene
Overview
Description
2-(3-Methylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a thiophene ring substituted at the second position with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)thiophene can be achieved through several methods. One common approach involves the copper-catalyzed arylation of thiophene derivatives. For instance, 2-chlorothiophene can be reacted with 1-iodo-3-methylbenzene in the presence of a copper catalyst, such as copper(I) iodide, and a base like lithium t-butoxide. The reaction is typically carried out in a solvent like tetrahydro-1,3-dimethyl-2(1H)-pyrimidinone at elevated temperatures (around 125°C) for several hours .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale cyclization reactions. For example, the cyclization of butane, butadiene, or butenes with sulfur can produce thiophene, which can then be further functionalized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known for their reactivity towards electrophilic substitution reactions.
Oxidation and Reduction: Thiophene compounds can be oxidized to form sulfoxides and sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in thiophene derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid are commonly used for nitration reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Cross-Coupling: Organoboron reagents and palladium catalysts are employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitrothiophene derivatives, while cross-coupling reactions can produce various substituted thiophenes.
Scientific Research Applications
2-(3-Methylphenyl)thiophene has several applications in scientific research:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness: 2-(3-Methylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Properties
IUPAC Name |
2-(3-methylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKMXVCNNASZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393690 | |
Record name | 2-(3-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85553-43-1 | |
Record name | 2-(3-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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